Methyl 3-bromo-5-chloro-2-hydroxybenzoate

Description

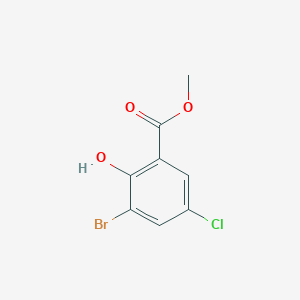

Methyl 3-bromo-5-chloro-2-hydroxybenzoate (CAS 4068-71-7) is a halogenated aromatic ester with the molecular formula C₈H₆BrClO₃ and a molecular weight of 265.49 g/mol. Its structure features a methyl ester group, hydroxyl (-OH) at position 2, bromine (Br) at position 3, and chlorine (Cl) at position 5 on the benzene ring. This compound is primarily used as a synthetic intermediate in pharmaceuticals and agrochemicals due to its reactive halogen substituents and hydrogen-bonding capability .

Propriétés

IUPAC Name |

methyl 3-bromo-5-chloro-2-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO3/c1-13-8(12)5-2-4(10)3-6(9)7(5)11/h2-3,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBQLSLQUWRIFDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=C1)Cl)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70697527 | |

| Record name | Methyl 3-bromo-5-chloro-2-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70697527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4068-71-7 | |

| Record name | Methyl 3-bromo-5-chloro-2-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70697527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Methyl 3-bromo-5-chloro-2-hydroxybenzoate can be synthesized through several methods. One common synthetic route involves the esterification of 3-bromo-5-chloro-2-hydroxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar esterification processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 3-bromo-5-chloro-2-hydroxybenzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding quinones.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Formation of substituted benzoates.

Oxidation: Formation of quinones.

Reduction: Formation of alcohols.

Applications De Recherche Scientifique

Scientific Research Applications

Methyl 3-bromo-5-chloro-2-hydroxybenzoate has a wide range of applications in scientific research:

Pharmaceutical Research

This compound serves as an important intermediate in the synthesis of various pharmaceutical agents. Its structure allows for modifications that can lead to compounds with enhanced biological activity. For example, it has been investigated for its potential as an anti-inflammatory and antimicrobial agent.

Biological Studies

The compound is utilized in biological assays to study enzyme inhibition and receptor interactions. Preliminary studies suggest that it exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development in antimicrobial therapies.

Chemical Synthesis

This compound acts as a building block in organic synthesis, facilitating the creation of more complex molecules used in various applications, including agrochemicals and specialty chemicals.

Industrial Applications

In the industrial sector, this compound is employed in the production of dyes and pigments, showcasing its versatility beyond laboratory settings.

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against a panel of bacterial strains. The results indicated that the compound demonstrated notable antibacterial properties, particularly against Staphylococcus aureus and Escherichia coli, suggesting its potential use in developing new antibiotics .

Case Study 2: Enzyme Inhibition

Research focused on the compound's ability to inhibit specific enzymes involved in metabolic pathways revealed promising results. The compound was shown to inhibit enzymes critical for bacterial growth, indicating its potential application as a therapeutic agent against infections caused by resistant strains .

Data Tables

| Application Area | Details |

|---|---|

| Pharmaceutical Research | Intermediate for drug synthesis; potential anti-inflammatory and antimicrobial properties |

| Biological Studies | Investigated for enzyme inhibition; antibacterial efficacy against multiple pathogens |

| Chemical Synthesis | Building block for complex organic molecules; used in producing agrochemicals |

| Industrial Applications | Utilization in dye and pigment production; specialty chemicals manufacturing |

Mécanisme D'action

The mechanism of action of methyl 3-bromo-5-chloro-2-hydroxybenzoate involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include the inhibition of metabolic processes or signal transduction pathways .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Key Structural Analogs

The following compounds are selected for comparison based on substituent variations, ester groups, and functional modifications:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| Methyl 3-bromo-5-chloro-2-hydroxybenzoate | 4068-71-7 | C₈H₆BrClO₃ | 265.49 | -OH (C2), -Br (C3), -Cl (C5) |

| Ethyl 3-bromo-5-chloro-2-hydroxybenzoate | 773134-85-3 | C₉H₈BrClO₃ | 279.52 | Ethyl ester, -OH, -Br, -Cl |

| Methyl 4-(acetylamino)-3-bromo-5-chloro-2-hydroxybenzoate | 232941-14-9 | C₁₀H₉BrClNO₄ | 322.54 | -OH, -Br, -Cl, -NHCOCH₃ (C4) |

| Methyl 3-bromo-5-methylbenzoate | 1016163-89-5 | C₉H₉BrO₂ | 243.07 | -CH₃ (C5), -Br (C3) |

| Methyl 3-bromo-5-(chlorosulfonyl)benzoate | 668261-21-0 | C₈H₆BrClO₄S | 313.56 | -SO₂Cl (C5), -Br (C3) |

Physical and Chemical Properties

Boiling Point and Solubility

- This compound: Limited data available; inferred properties include moderate polarity due to -OH and ester groups, likely soluble in polar aprotic solvents (e.g., DMSO) .

- Ethyl 3-bromo-5-chloro-2-hydroxybenzoate : Higher molecular weight (279.52 g/mol) and slightly lower polarity than the methyl analog due to the ethyl ester, reducing water solubility .

- Methyl 4-(acetylamino)-3-bromo-5-chloro-2-hydroxybenzoate: Boiling point = 421.7°C; density = 1.725 g/cm³; logP = 2.63. The acetylamino group enhances hydrogen bonding, increasing solubility in polar solvents compared to the non-acylated analog .

Reactivity and Stability

- Halogen substituents (-Br, -Cl) increase electrophilicity, making these compounds prone to nucleophilic substitution reactions.

- The hydroxyl group in this compound enhances acidity (pKa ≈ 8–10), facilitating deprotonation under basic conditions .

- The chlorosulfonyl group in Methyl 3-bromo-5-(chlorosulfonyl)benzoate introduces strong electrophilicity, useful in sulfonamide synthesis .

Activité Biologique

Methyl 3-bromo-5-chloro-2-hydroxybenzoate is a halogenated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the following structural formula:

This compound features a benzene ring substituted with a bromine atom at the 3-position, a chlorine atom at the 5-position, and a hydroxyl group at the 2-position, along with a methoxy group (–OCH₃) as an ester. The presence of halogens in its structure enhances its reactivity and potential biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. Its halogenated structure can enhance binding affinity to enzyme active sites, potentially modulating their activity.

- Antimicrobial Properties : Research indicates that halogenated compounds often exhibit antimicrobial properties. This compound may inhibit the growth of various bacterial strains through disruption of cell wall synthesis or interference with metabolic processes.

- Anti-inflammatory Effects : Some studies suggest that this compound could influence inflammatory pathways, possibly through inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase (COX).

Antimicrobial Activity

A study conducted on various halogenated benzoates, including this compound, demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, indicating effective concentrations for inhibiting bacterial growth.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| This compound | 64 | Escherichia coli |

This table illustrates the antimicrobial potency of this compound compared to other compounds in its class.

Enzyme Interaction Studies

In vitro studies have shown that this compound can inhibit certain enzymes involved in glucose metabolism, making it a candidate for further research in diabetes treatment. The compound was found to decrease the activity of alpha-glucosidase, an enzyme that breaks down carbohydrates into glucose.

Toxicological Profile

While exploring the biological activity of this compound, it is crucial to consider its toxicological profile. Initial assessments indicate that while the compound exhibits promising biological effects, further studies are needed to evaluate its safety profile in vivo. Toxicity assessments should focus on:

- Acute Toxicity : Determining lethal doses in animal models.

- Chronic Toxicity : Long-term exposure studies to assess potential carcinogenic effects.

Q & A

Q. What are the recommended synthetic routes for Methyl 3-bromo-5-chloro-2-hydroxybenzoate, and how can purity be optimized?

The compound is typically synthesized via sequential halogenation and esterification. A common approach involves:

- Step 1 : Bromination and chlorination of 2-hydroxybenzoic acid derivatives under controlled conditions (e.g., using N-bromosuccinimide or Cl₂ gas) to introduce halogen atoms at positions 3 and 5 .

- Step 2 : Esterification with methanol in the presence of a catalyst (e.g., H₂SO₄ or DCC) to form the methyl ester .

Purity Optimization : - Use column chromatography with silica gel and a gradient eluent (e.g., hexane/ethyl acetate) to remove unreacted intermediates.

- Recrystallization from ethanol or methanol enhances crystalline purity (>98% by HPLC) .

Q. How is the structure of this compound characterized in academic research?

Key techniques include:

- X-ray Crystallography : Resolve molecular geometry and confirm halogen positioning using programs like SHELX .

- NMR Spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., ester carbonyl at ~165 ppm, hydroxyl proton at ~12 ppm) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (C₈H₆BrClO₃, exact mass: 279.89 g/mol) .

Q. What are the primary applications of this compound in pharmaceutical research?

It serves as a versatile intermediate for:

- Antibacterial Agents : Modifications to the hydroxy and halogen groups enhance binding to bacterial enzymes (e.g., penicillin-binding proteins) .

- Antifungal Scaffolds : The chloro substituent disrupts fungal ergosterol biosynthesis .

- Anti-inflammatory Probes : The hydroxy group facilitates hydrogen bonding with COX-2 active sites .

Advanced Research Questions

Q. How do hydrogen-bonding patterns in this compound crystals influence its stability and reactivity?

The hydroxyl group forms intramolecular hydrogen bonds with the ester carbonyl (O···H distance: ~1.8 Å), stabilizing the planar structure. Intermolecular bonds (e.g., O-H···O) create a 2D network, enhancing thermal stability (decomposition >200°C) . Methodological Insight : Use graph-set analysis (Etter’s formalism) to classify hydrogen-bond motifs (e.g., rings) and predict packing efficiency .

Q. How can researchers resolve contradictions in pharmacological data related to this compound’s dose-dependent effects?

Contradictions often arise from:

- Solubility Variability : Low aqueous solubility (0.35 g/L at 25°C) may skew in vitro vs. in vivo results . Mitigate via nanoformulation or prodrug strategies.

- Metabolic Instability : The methyl ester is prone to hydrolysis. Use stable isotopologs (e.g., CD₃) to track metabolic pathways .

- Target Selectivity : Perform competitive binding assays (e.g., SPR or ITC) to differentiate off-target interactions .

Q. What computational strategies are effective in predicting the bioactivity of derivatives of this compound?

- Docking Studies : Model interactions with targets like 5-HT₃ or D₂ receptors using AutoDock Vina. The chloro and bromo groups enhance hydrophobic contacts .

- QSAR Models : Correlate substituent electronegativity (Hammett σ constants) with antibacterial IC₅₀ values .

- MD Simulations : Assess dynamic stability of hydrogen-bond networks in aqueous environments (e.g., GROMACS) .

Q. How can synthetic routes be optimized for gram-scale production without compromising purity?

- Flow Chemistry : Continuous bromination/esterification reduces side-product formation (e.g., dihalogenated byproducts) .

- In-line Analytics : Implement FTIR or Raman spectroscopy for real-time monitoring of reaction progression .

- Green Solvents : Replace DCM with cyclopentyl methyl ether (CPME) to improve sustainability .

Data Contradiction Analysis

Q. Why do crystallographic data sometimes conflict with spectroscopic findings for this compound?

Discrepancies may arise from:

- Polymorphism : Different crystal forms (e.g., monoclinic vs. orthorhombic) alter bond angles .

- Dynamic Effects : Solution-state NMR captures conformational flexibility, whereas X-ray data reflect static lattice arrangements .

Resolution : Compare multiple datasets (e.g., PXRD vs. SCXRD) and apply Hirshfeld surface analysis to quantify intermolecular interactions .

Methodological Best Practices

Q. What precautions are critical when handling this compound in experimental settings?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.